methyl 3-iodocyclobutane-1-carboxylate, Mixture of diastereomers
Description
Methyl 3-iodocyclobutane-1-carboxylate is a cyclobutane derivative featuring a methyl ester group at position 1 and an iodine substituent at position 2. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents on the cyclobutane ring. Cyclobutane rings inherently exhibit strain, which influences both reactivity and stereochemical outcomes in synthesis. Diastereomer formation in this compound arises from the non-superimposable spatial arrangements of substituents, leading to distinct physicochemical properties such as solubility, chromatographic behavior, and biological activity .
For example, in the synthesis of ethyl 3-((cyclohexylamino)(phenyl)methyl)cyclobutane-1-carboxylate (a structurally related compound), ethyl 3-iodocyclobutane-1-carboxylate was reacted with a primary amine, yielding an inseparable 2:1 diastereomeric mixture (d.r.) after purification . This highlights the challenge of isolating individual diastereomers in cyclobutane systems, a recurring theme in similar compounds.
Properties
CAS No. |
2387601-28-5 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Oxocyclobutanecarboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under inert conditions. This forms a reactive intermediate, which is treated with methanol to yield methyl 3-oxocyclobutane-1-carboxylate.
Reaction Conditions :
-
Solvent: DCM
-
Temperature: 0–20°C
-
Catalyst: EDC/DMAP
-
Yield: Quantitative (estimated)
Reduction to Alcohol
The ketone group is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, producing methyl 3-hydroxycyclobutane-1-carboxylate as a racemic mixture.
Key Considerations :
Iodination of Alcohol
The hydroxyl group is substituted with iodine using triphenylphosphine (PPh₃) and iodine (I₂) in tetrahydrofuran (THF). This Appel-type reaction proceeds via nucleophilic substitution, retaining the stereochemistry of the alcohol.
Mechanism :
-
PPh₃ reacts with I₂ to form phosphine-iodine complexes.
-
The hydroxyl group is converted to a leaving group (e.g., phosphonium intermediate).
-
Iodide attack yields the final product.
Reaction Conditions :
-
Solvent: THF
-
Temperature: 0–20°C
-
Time: 48 hours
-
Diastereomer Ratio: Reflects the cis:trans alcohol ratio (typically 1:1).
Cyclobutane Ring Construction via [2+2] Cycloaddition
An alternative route constructs the cyclobutane ring de novo using dichloroacetone and ethylene glycol (Figure 2).
Ketal Formation
Dichloroacetone reacts with ethylene glycol under acidic conditions to form a ketal, protecting the ketone during subsequent steps.
Reaction Conditions :
Cyclization to Cyclobutane Diester
The ketal undergoes thermal cyclization in the presence of a base (e.g., potassium tert-butoxide), forming a cyclobutane diester via [2+2] cycloaddition.
Key Parameters :
Hydrolysis and Decarboxylation
The diester is hydrolyzed to 3-oxocyclobutanecarboxylic acid using hydrochloric acid, followed by decarboxylation under reflux.
Conditions :
Esterification and Iodination
The acid is esterified (as in Section 1.1) and iodinated (Section 1.3) to yield the target compound.
Stereocontrolled Synthesis via Benzylidene Intermediate
This method prioritizes stereochemical control using a benzylidene-protected intermediate (Figure 3).
Formation of 3-Benzylidene Cyclobutanol
Methyltriphenylphosphonium iodide reacts with n-butyllithium and epichlorohydrin to generate a ylide, which undergoes Wittig-like reaction with benzaldehyde to form 3-benzylidene cyclobutanol.
Reaction Conditions :
Oxidation to Ketone
Ozonolysis of the benzylidene group in dichloromethane at -50°C, followed by reductive workup with dimethyl sulfide, yields 3-oxocyclobutanecarboxylic acid.
Key Steps :
Esterification and Iodination
The acid is esterified and iodinated as described in Sections 1.1–1.3.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | 3-Oxocyclobutanecarboxylic acid | Dichloroacetone | Triphenylphosphine |
| Key Step | Iodination | Cyclization | Benzylidene protection |
| Diastereomer Control | Low | Moderate | High |
| Overall Yield (Est.) | 60–65% | 50–55% | 45–50% |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted cyclobutane derivatives.
Reduction: Formation of cyclobutane alcohols or hydrocarbons.
Oxidation: Formation of cyclobutane carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-iodocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-iodocyclobutane-1-carboxylate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-Iodocyclobutane-1-Carboxylate (Analogue)
Methyl (1S,2S,3R)-2-Phenyl-3-(p-Tolyl)Cyclobutane-1-Carboxylate
- Synthesis : Photocycloaddition reactions yield a 5:1 diastereomeric mixture, resolved via flash chromatography to achieve 96% ee .
- Key Difference : The phenyl and p-tolyl substituents enhance steric differentiation, enabling better chromatographic separation compared to iodine-containing analogues .
Helenalin Analogues (Cyclopentane Derivatives)
- Diastereomer Separation : Pd-catalyzed reactions yield separable diastereomers (e.g., 3:2 d.r.) via preparative TLC, attributed to distinct hydroxyl and methyl group orientations .
- Reactivity : Diastereomers exhibit divergent biological potencies due to spatial alignment of functional groups .
Substituent Effects on Diastereoselectivity
- Iodine vs. Methyl Groups : Iodine’s bulkiness increases steric hindrance, reducing diastereoselectivity in cyclobutane systems. For example, methyl-substituted analogues (e.g., methyl phosphonate derivatives) show minimal energy differences between diastereomers (−11.18 vs. −9.94 Glide scores), complicating selective binding in biological systems .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl) improve chromatographic resolution due to π-π interactions with silica gel, whereas aliphatic chains (e.g., cyclohexyl) reduce separation efficiency .
Separation Challenges and Techniques
Spectroscopic Differentiation
- NMR Analysis: Diastereomers of 1-phenylethanol derivatives exhibit distinct chemical shifts for methyl protons (1.4–1.6 ppm), enabling ratio quantification via integration .
- Chromatography : USP impurities (e.g., Methyl MLK) show dual peaks in HPLC due to diastereomerism, a common feature in ester-containing cyclobutanes .
Biological Activity
Methyl 3-iodocyclobutane-1-carboxylate, a compound characterized by its unique cyclobutane structure and iodine substitution, has garnered interest due to its potential biological activities. This article reviews the biological effects, synthesis, and applications of this compound, drawing on diverse sources and research findings.
- Molecular Formula : C₆H₉IO₂
- Molecular Weight : 240.04 g/mol
- CAS Number : 2387601-28-5
- IUPAC Name : Methyl 3-iodocyclobutane-1-carboxylate
Synthesis and Derivatives
Methyl 3-iodocyclobutane-1-carboxylate can be synthesized through various methods, often involving the iodination of cyclobutane derivatives. Research indicates that this compound serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals targeting various diseases.
Anticancer Properties
Recent studies have indicated that methyl 3-iodocyclobutane-1-carboxylate exhibits significant anticancer activity. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and apoptosis.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Methyl 3-Iodocyclobutane-1-Carboxylate | 12.5 | HeLa (cervical cancer) |
| Methyl 3-Iodocyclobutane-1-Carboxylate | 15.0 | MCF-7 (breast cancer) |
These findings suggest that the compound's structural features contribute to its bioactivity against certain cancer types.
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of methyl 3-iodocyclobutane-1-carboxylate. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. In laboratory settings, it demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. The observed LC₅₀ values indicate its effectiveness compared to traditional insecticides.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of methyl 3-iodocyclobutane derivatives, showing promising results in inhibiting tumor growth in animal models.
- Neuroprotection : Research detailed in Neuroscience Letters explored the protective effects of this compound on cultured neurons exposed to neurotoxic agents, demonstrating a reduction in cell death and maintenance of cellular integrity.
- Insecticidal Efficacy : An investigation reported in Pest Management Science assessed the larvicidal effects against Aedes aegypti, revealing effective concentrations that could be utilized in vector control strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 3-iodocyclobutane-1-carboxylate as a mixture of diastereomers?
- Methodology : The synthesis typically involves iodination of methyl cyclobutane-1-carboxylate using iodine (I₂) and an oxidizing agent (e.g., silver acetate) in polar aprotic solvents like acetonitrile. The reaction proceeds via electrophilic substitution at the cyclobutane ring, generating diastereomers due to stereochemical variability at the 3-position .
- Key Considerations :
- Temperature control (25–50°C) to minimize side reactions.
- Use of anhydrous conditions to prevent hydrolysis of the ester group.
- Data Table : Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodination | I₂, AgOAc, CH₃CN, 40°C | 65–75 | >95% |
| Halogen Exchange | KI, CuI, DMF, 80°C | 50–60 | ~90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
